2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Overview
Description
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound with the molecular formula C7H6ClNOS. It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the chlorination of 5,6-dihydro-4H-benzothiazol-7-one. One common method is the reaction of 5,6-dihydro-4H-benzothiazol-7-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 2-position of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH), under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzothiazole derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying various biological processes and interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Similar in structure but lacks the dihydro moiety.
5,6-Dihydro-4H-benzothiazol-7-one: Lacks the chlorine atom at the 2-position.
2-Aminobenzothiazole: Contains an amino group instead of a chlorine atom at the 2-position.
Uniqueness
2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of both the chlorine atom and the dihydro moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
330203-55-9 |
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Molecular Formula |
C7H6ClNOS |
Molecular Weight |
187.65 g/mol |
IUPAC Name |
2-chloro-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2 |
InChI Key |
RCGGPQVVBWADOJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)SC(=N2)Cl |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)Cl |
Origin of Product |
United States |
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